

Yield comparison of different 4-Chloro-6-iodoquinazoline synthesis routes

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Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

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A Comparative Guide to the Synthesis of 4-Chloro-6-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to **4-Chloro-6-iodoquinazoline**, a key intermediate in the synthesis of several pharmaceuticals, including the tyrosine kinase inhibitor lapatinib.^{[1][2]} The following sections detail various synthetic pathways, presenting experimental data to compare their yields and outlining the methodologies for each approach.

Yield Comparison of Synthesis Routes

The selection of a synthetic route for **4-Chloro-6-iodoquinazoline** is often driven by factors such as yield, availability of starting materials, and reaction conditions. The table below summarizes the reported yields for different methods.

Starting Material	Reagents	Solvent	Reaction Time	Yield (%)	Reference
6-Iodoquinazolin-4-ol	Thionyl chloride, Dimethylformamide (DMF)	Thionyl chloride	4.5 hours	99%	[1]
6-Iodoquinazolin-4-ol	Oxalyl chloride, Dimethylformamide (DMF)	1,2-Dichloroethane (DCE)	4.5 hours	99%	[1] [2]
6-Iodo-3H-quinazolin-4-one	Phosphorus oxychloride, Triethylamine	Toluene	Not Specified	Not Specified	[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Chlorination using Thionyl Chloride and DMF

This procedure utilizes thionyl chloride as both the chlorinating agent and the solvent, with a catalytic amount of dimethylformamide.

Procedure:

- To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[\[1\]](#)
- Heat the mixture to reflux and maintain for 4.5 hours.[\[1\]](#)
- After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[\[1\]](#)
- Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[\[1\]](#)

- Evaporate the mixture to dryness under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.[\[1\]](#)
- The final product, **4-Chloro-6-iodoquinazoline**, is obtained as a brown solid (5.2 g, 99% yield).[\[1\]](#)

Method 2: Chlorination using Oxalyl Chloride and DMF

This method employs oxalyl chloride as the chlorinating agent in 1,2-dichloroethane, with the Vilsmeier reagent formed in situ from DMF and oxalyl chloride.

Procedure:

- In a reaction flask under a nitrogen atmosphere, cool a solution of anhydrous dimethylformamide (DMF) (3.20 mL) in 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.[\[1\]](#)[\[2\]](#)
- Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form.[\[2\]](#)
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[\[1\]](#)[\[2\]](#)
- Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches to the mixture and immediately heat to reflux.[\[1\]](#)[\[2\]](#)
- Maintain the reflux for 4.5 hours, then cool the reaction to room temperature.[\[1\]](#)[\[2\]](#)
- Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 mL).[\[1\]](#)[\[2\]](#)
- Extract the product with dichloromethane (DCM) (approximately 500 mL), followed by two additional extractions of the aqueous layer with DCM (2 x 50 mL).[\[1\]](#)[\[2\]](#)
- Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield **4-Chloro-6-iodoquinazoline** as a brown solid (5.2 g, 99% yield).[\[1\]](#)[\[2\]](#)

Method 3: Synthesis from 5-Iodo-2-aminobenzoic Acid

This two-step process involves the initial formation of the quinazolinone ring followed by chlorination.

Step A: Synthesis of 6-iodo-3H-quinazolin-4-one

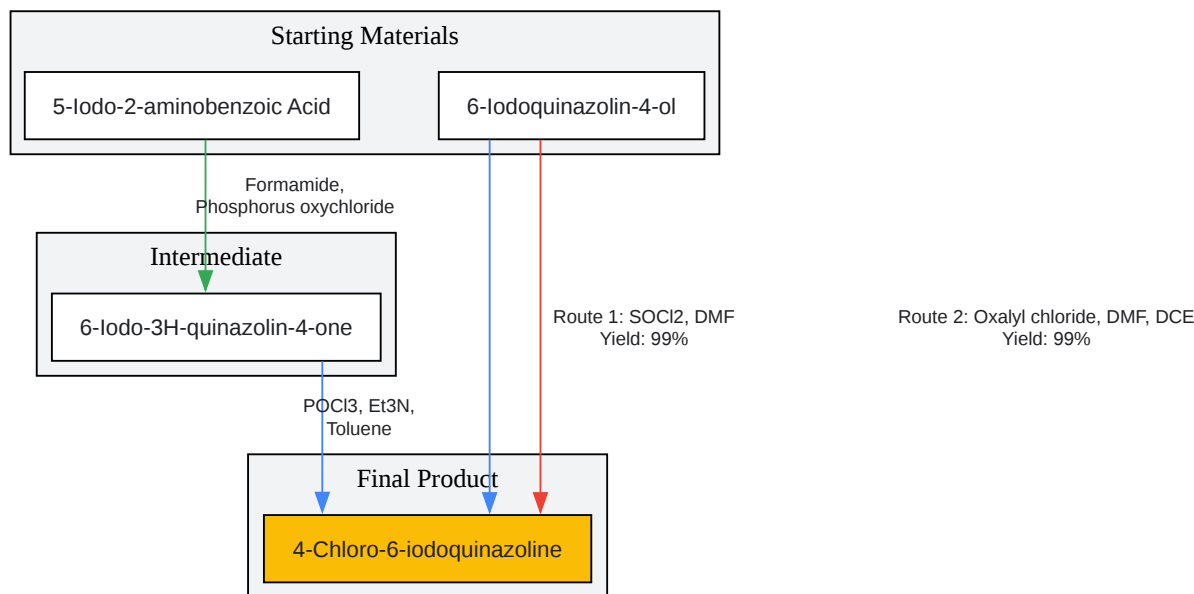
- React 5-iodo-2-aminobenzoic acid with formamide.^[3]
- The resulting intermediate is then treated to yield 6-iodo-3H-quinazolin-4-one.^[3]

Step B: Synthesis of **4-chloro-6-iodoquinazoline**

- Mix 6-iodo-3H-quinazolin-4-one, triethylamine, and phosphorus oxychloride in toluene.^[3]
- The reaction yields **4-chloro-6-iodoquinazoline**.^[3] (Note: Specific reaction conditions and yield for this step are not detailed in the cited reference).

Synthesis Pathways Overview

The following diagram illustrates the different synthetic approaches to **4-Chloro-6-iodoquinazoline**.



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